4-Amino-1-pyridin-3-yl-butan-1-one hydrochloride
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Overview
Description
4-Amino-1-pyridin-3-yl-butan-1-one hydrochloride is a chemical compound with the molecular formula C9H12N2O·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a pyridine ring, and a butanone moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-pyridin-3-yl-butan-1-one hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with 4-aminobutanone under acidic conditions. The reaction proceeds through a condensation mechanism, followed by purification to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process includes careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-pyridin-3-yl-butan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridinecarboxylic acids.
Reduction: Formation of 4-amino-1-pyridin-3-yl-butan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-1-pyridin-3-yl-butan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Amino-1-pyridin-3-yl-butan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-(pyridin-3-yl)butan-1-one: Similar structure but with a hydroxyl group instead of an amino group.
4-(Methylamino)-1-(pyridin-3-yl)butan-1-one: Contains a methylamino group instead of an amino group.
1-(Pyridin-4-yl)ethan-1-one: Similar pyridine ring but with a different side chain .
Uniqueness
Its amino group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C9H13ClN2O |
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Molecular Weight |
200.66 g/mol |
IUPAC Name |
4-amino-1-pyridin-3-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c10-5-1-4-9(12)8-3-2-6-11-7-8;/h2-3,6-7H,1,4-5,10H2;1H |
InChI Key |
LNXNCZNMXCXGBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCN.Cl |
Origin of Product |
United States |
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